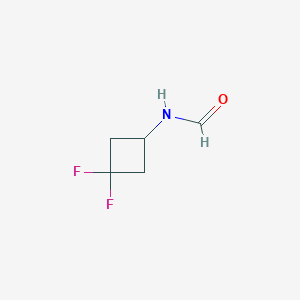

N-(3,3-difluorocyclobutyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,3-difluorocyclobutyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESOERHHZBRGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355328-30-1 | |

| Record name | N-(3,3-Difluorocyclobutyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355328301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,3-Difluorocyclobutyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2SY27FKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N-(3,3-difluorocyclobutyl)formamide" basic properties

An In-Depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized building block of increasing importance in medicinal chemistry. We delve into its core physicochemical properties, outline a detailed synthetic pathway with mechanistic considerations, and provide an expert analysis of its expected spectroscopic signature. The primary focus is on the strategic role of the gem-difluorocyclobutyl motif, exploring how its unique electronic and conformational properties are leveraged by researchers to enhance the potency, selectivity, and pharmacokinetic profiles of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable synthetic intermediate.

Part 1: Core Physicochemical Properties

This compound is a niche yet valuable compound, primarily utilized as an intermediate in the synthesis of more complex molecules. Its identity and basic properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1355328-30-1 | [1][2] |

| Molecular Formula | C₅H₇F₂NO | [1][2][3] |

| Molecular Weight | 135.11 g/mol | [1][4] |

| Canonical SMILES | C1C(CC1(F)F)NC=O | [1][3] |

| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [2][3] |

| XLogP3 | 0.8 | [1] |

| Predicted pKa | 14.13 ± 0.40 | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

Part 2: The Strategic Value of the gem-Difluorocyclobutyl Motif

The true significance of this compound lies in its ability to introduce the 3,3-difluorocyclobutyl moiety into a target molecule. This structural unit is not merely a passive spacer; it is a powerful tool for modulating key drug-like properties.[5] Fluorinated cycloalkyl groups, particularly gem-difluorinated systems, are of intense interest in medicinal chemistry for their ability to fine-tune a compound's biological and physical characteristics.[6][7]

Causality Behind the Choice:

-

Metabolic Stability: The carbon atom bearing the two fluorine atoms is sterically shielded and electronically deactivated towards oxidative metabolism by Cytochrome P450 enzymes. This often enhances the metabolic half-life of a drug candidate.[5]

-

Lipophilicity and Solubility: The introduction of fluorine, the most electronegative element, increases polarity locally. However, the overall effect on lipophilicity (LogP) can be complex. The difluorocyclobutyl group is often considered a "polar, yet lipophilic" moiety.[6][7] It can serve as a bioisostere for other groups (like a carbonyl or an unprotected amine), subtly altering solubility and membrane permeability to improve pharmacokinetics.[8]

-

Conformational Rigidity: The cyclobutane ring provides a more rigid scaffold than an analogous acyclic alkyl chain.[9] This conformational constraint can lock the molecule into a bioactive conformation, improving binding affinity to its biological target.

-

pKa Modulation: The strongly electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby basic functional groups, such as an amine. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.[8]

Part 3: Synthesis Protocol and Mechanistic Considerations

This compound is not typically prepared in a single step but is derived from its corresponding amine, 3,3-difluorocyclobutanamine. The following protocol describes a reliable, two-step sequence starting from the commercially available N-protected amine.

Step 1: Catalytic Hydrogenolysis for Deprotection

The first step involves the removal of the benzyl carbamate (Cbz) protecting group from benzyl (3,3-difluorocyclobutyl)carbamate to yield the free amine.

-

Reaction: Benzyl (3,3-difluorocyclobutyl)carbamate → 3,3-Difluorocyclobutanamine Hydrochloride

-

Mechanism: This reaction proceeds via catalytic transfer hydrogenolysis. The palladium on carbon (Pd/C) catalyst adsorbs hydrogen gas onto its surface. The Cbz group's benzyl C-O bond is then catalytically cleaved, releasing toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. The addition of hydrochloric acid traps the volatile amine as its stable, non-volatile hydrochloride salt.

Protocol:

-

To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) in methanol (approx. 10 mL per gram of substrate), add 10% Palladium on Carbon (Pd/C) (approx. 0.1 eq by weight).

-

Secure the reaction flask to a hydrogenation apparatus. Purge the flask with nitrogen, then introduce hydrogen gas (typically via a balloon or at 1 atm pressure).

-

Stir the mixture vigorously at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional methanol.

-

To the filtrate, add concentrated hydrochloric acid (1.1 eq) dropwise.

-

Remove the solvent under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride as a solid, which can be used in the next step without further purification.[10][11]

Step 2: N-Formylation

The final step is the formylation of the amine to create the target amide. Formic acid itself can be used as the formylating agent, often with a coupling agent or under dehydrating conditions.

-

Reaction: 3,3-Difluorocyclobutanamine + Formylating Agent → this compound

-

Mechanism: This is a standard nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. A tetrahedral intermediate is formed, which then collapses to generate the stable amide product.

Protocol:

-

Suspend 3,3-difluorocyclobutanamine hydrochloride (1.0 eq) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

-

Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.

-

Add the formylating agent, such as ethyl formate (1.5 eq) or a pre-activated formic acid derivative. A common method for formamide synthesis involves heating the amine with formic acid.[12][13]

-

Heat the reaction mixture, typically between 80-110 °C, for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous workup. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Part 4: Predicted Spectroscopic Characterization

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and quality control.[14][15]

-

¹H NMR (Proton NMR):

-

Formyl Proton (-CHO): ~8.0-8.2 ppm. This proton will appear as a singlet, though it may show long-range coupling to the N-H proton. It is significantly deshielded due to the adjacent carbonyl group.

-

Amide Proton (-NH-): ~6.0-7.5 ppm. A broad singlet or doublet, its chemical shift is highly dependent on solvent and concentration. It will couple to the adjacent C-H proton.

-

Methine Proton (-CH-N): ~4.0-4.5 ppm. This proton is deshielded by the adjacent nitrogen atom. It will appear as a multiplet due to coupling with the four adjacent CH₂ protons and potentially long-range coupling to the fluorine atoms.

-

Methylene Protons (-CH₂-): ~2.5-3.0 ppm. The four protons on the cyclobutyl ring are diastereotopic. They will appear as complex multiplets due to geminal and vicinal coupling to each other, the methine proton, and strong coupling to the fluorine atoms (³J-HF and ²J-HF).

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-C=O): ~160-165 ppm. A characteristic chemical shift for a formamide carbonyl.

-

Difluorinated Carbon (-CF₂-): ~100-110 ppm. This carbon's resonance will be dramatically shifted downfield and will appear as a triplet due to the large one-bond carbon-fluorine coupling (¹J-CF).

-

Methine Carbon (-CH-N): ~45-55 ppm. Its resonance will likely be a triplet of triplets due to coupling to the two fluorine atoms (²J-CF) and the adjacent methylene carbons.

-

Methylene Carbons (-CH₂-): ~30-40 ppm. These carbons will also show coupling to the fluorine atoms (³J-CF).

-

-

FT-IR (Infrared Spectroscopy):

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A very strong, sharp absorption around 1670-1690 cm⁻¹.

-

N-H Bend (Amide II band): A strong peak around 1520-1540 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135.05) would be expected under soft ionization conditions (e.g., ESI).

-

Fragmentation: Common fragmentation patterns would include loss of the formyl group (-CHO), and cleavage of the cyclobutyl ring.

-

Part 5: Applications in Drug Development

This compound serves as a key intermediate for synthesizing advanced molecules, particularly in the pharmaceutical sector. The amine precursor, 3,3-difluorocyclobutanamine, is explicitly cited for its use in the preparation of kinase inhibitors and piperazinyl antiviral agents.[9][10][16][17]

More recently, the difluorocyclobutyl motif has been incorporated into a new class of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the potential treatment of type 2 diabetes.[18] In this context, the motif was used to reduce the potential for hERG inhibition, a critical safety liability in drug development, demonstrating its utility in fine-tuning the safety profile of a lead compound.[18]

Part 6: Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling. However, based on its structure as a formamide derivative and a fluorinated organic compound, the following general precautions are advised:

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Toxicology: Formamide itself is classified as a substance that may damage fertility or an unborn child.[20] While the toxicological profile of this specific derivative is not established, it should be handled with care as a potential irritant and reproductive toxin.

-

Stability: The compound is expected to be stable under normal conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]

-

Ye, F., et al. (2022). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society. Available at: [Link]

-

ChemBK. (n.d.). 3,3-difluorocyclobutanamine hydrochloride. Retrieved from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet Formamide. Retrieved from [Link] (Note: Original ScienceLab link may be unavailable, linking to an accessible copy).

-

Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Harrell Industries. (2015). Formamide Safety Data Sheet. Retrieved from [Link]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

Wikipedia. (n.d.). Formamide. Retrieved from [Link]

-

Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of formamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

-

Tanasa, F., et al. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Retrieved from [Link]

Sources

- 1. This compound | C5H7F2NO | CID 86690584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1355328-30-1 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]

- 10. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 11. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. lehigh.edu [lehigh.edu]

- 15. youtube.com [youtube.com]

- 16. echemi.com [echemi.com]

- 17. chembk.com [chembk.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.com [fishersci.com]

- 20. harrellindustries.com [harrellindustries.com]

An In-Depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide

CAS Number: 1355328-30-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,3-difluorocyclobutyl)formamide is a fluorinated organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural motif, the gem-difluorocyclobutyl group, serves as a valuable bioisostere for various functional groups, offering a strategic tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information. The strategic incorporation of the difluorocyclobutyl moiety can lead to improvements in metabolic stability, lipophilicity, and target binding affinity, making this compound a significant building block in the development of novel therapeutics.

Introduction: The Emerging Role of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1] The unique electronic properties of fluorine can profoundly influence a molecule's pKa, dipole moment, and conformational preferences. The gem-difluoroalkyl motif, in particular, is recognized as a bioisosteric replacement for carbonyl groups and other functionalities.[2] The 3,3-difluorocyclobutyl group, a key feature of this compound, is increasingly utilized to enhance the metabolic stability and modulate the lipophilicity of lead compounds.[3][4] This guide focuses on this compound as a key intermediate, providing researchers with the foundational knowledge to leverage its properties in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Table 1: Physicochemical Properties of this compound [1][3][5][6]

| Property | Value | Source |

| CAS Number | 1355328-30-1 | [3][5] |

| Molecular Formula | C₅H₇F₂NO | [5] |

| Molecular Weight | 135.11 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1C(CC1(F)F)NC=O | [5] |

| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 29.1 Ų | [5] |

| XLogP3 | 0.8 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-formylation of its corresponding primary amine precursor, 3,3-difluorocyclobutanamine. Various methods for the formylation of amines have been reported, with the use of formic acid being a practical and efficient approach.[7]

Synthesis Pathway

The overall synthetic transformation involves the reaction of 3,3-difluorocyclobutanamine with a suitable formylating agent to yield the desired this compound.

Sources

- 1. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide: Synthesis, Characterization, and Application

Abstract

N-(3,3-difluorocyclobutyl)formamide has emerged as a valuable synthetic intermediate in the field of medicinal chemistry. The incorporation of the 3,3-difluorocyclobutyl motif is a strategic approach to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and membrane permeability. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthetic pathway from commercially available precursors, and methods for its structural elucidation. Furthermore, we discuss its critical role as a building block in the development of advanced pharmaceutical agents, offering insights for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction and Molecular Overview

This compound is a fluorinated organic compound featuring a formamide group attached to a difluorinated cyclobutane ring.[1][2] The geminal difluoro substitution on the cyclobutyl ring imparts unique conformational constraints and electronic properties, making it a desirable bioisosteric replacement for less stable or less potent moieties in drug design. Its systematic IUPAC name is this compound, and it is identified by the CAS Number 1355328-30-1.[2][3] This guide will serve as a technical resource, consolidating essential data for its synthesis, analysis, and application.

Physicochemical and Structural Properties

The molecular structure and properties of this compound are fundamental to its reactivity and utility. The presence of the polar formamide group and the electron-withdrawing fluorine atoms significantly influences its characteristics.

| Property | Value / Identifier | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1355328-30-1 | Guidechem, PubChem[1][2] |

| Molecular Formula | C₅H₇F₂NO | Guidechem, BTCpharm[1][3] |

| Molecular Weight | 135.11 g/mol | PubChem, BTCpharm[2][3] |

| Canonical SMILES | C1C(CC1(F)F)NC=O | PubChem[2] |

| InChI | InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | PubChem[2] |

| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | PubChem[2] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |

| Predicted pKa | 14.13 ± 0.40 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is achieved through a robust two-stage process: first, the synthesis of the key amine intermediate, 3,3-difluorocyclobutanamine, followed by its subsequent formylation.

Synthesis of the 3,3-Difluorocyclobutanamine Precursor

The precursor, 3,3-difluorocyclobutanamine (or its hydrochloride salt), is a critical starting material.[4] While several synthetic routes exist, a common industrial method involves the fluorination of a cyclobutanone derivative followed by reductive amination or a rearrangement reaction.[5] One patented method describes a pathway starting from 3-oxocyclobutanecarboxylic acid, which is esterified, fluorinated, and then converted to the amine via a rearrangement.[5] Another common laboratory-scale synthesis involves the deprotection of a carbamate-protected amine, such as benzyl (3,3-difluorocyclobutyl)carbamate, via catalytic hydrogenation.[6][7]

Formylation of 3,3-Difluorocyclobutanamine

The N-formylation of a primary amine is a fundamental transformation in organic synthesis.[8][9] Formamides are key intermediates in the production of pharmaceuticals and other fine chemicals.[9][10] The reaction of 3,3-difluorocyclobutanamine with a suitable formylating agent yields the target compound. A widely used and effective method employs formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration.[8]

Detailed Experimental Protocol: N-Formylation

-

Objective: To synthesize this compound from 3,3-difluorocyclobutanamine hydrochloride.

-

Materials:

-

3,3-difluorocyclobutanamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl formate

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Procedure:

-

Free Base Generation: Dissolve 3,3-difluorocyclobutanamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is >9 to ensure complete neutralization to the free amine.

-

Extraction: Extract the aqueous solution three times with dichloromethane. The organic layers contain the free amine.

-

Causality Insight: Dichloromethane is an effective solvent for extracting the moderately polar free amine from the aqueous phase. Multiple extractions ensure a high recovery yield.

-

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,3-difluorocyclobutanamine as an oil. Use caution as the free amine is volatile.

-

Formylation Reaction: Dissolve the resulting amine (1.0 eq) in ethanol. Add ethyl formate (3.0 eq) to the solution.

-

Trustworthiness Note: Using an excess of ethyl formate drives the reaction equilibrium towards the product, ensuring high conversion of the amine. Ethyl formate serves as both a reagent and a solvent.

-

-

Reaction Monitoring: Seal the reaction vessel and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethyl formate. The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound as a pure solid.

-

-

Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and ensure the absence of residual starting materials or byproducts.

Structural Elucidation via Spectroscopic Analysis

Confirming the chemical structure of this compound is unequivocally achieved through a combination of modern spectroscopic techniques. While specific spectra from a single source are not publicly available, the expected data can be reliably predicted based on the known structure and standard chemical shift values.[11][12]

| Technique | Expected Observations |

| ¹H NMR | δ ~8.1 ppm (s, 1H): Formyl proton (-NH -CH O).δ ~6.5 ppm (br s, 1H): Amide proton (-NH -CHO).δ ~4.4 ppm (m, 1H): Methine proton adjacent to nitrogen (-CH -NH).δ ~2.6-3.0 ppm (m, 4H): Methylene protons on the cyclobutyl ring (-CH ₂-). |

| ¹³C NMR | δ ~161 ppm: Carbonyl carbon (-C =O).δ ~120 ppm (t, JCF ≈ 290 Hz): Quaternary carbon bearing two fluorines (-C F₂).δ ~45 ppm: Methine carbon adjacent to nitrogen (-C H-NH).δ ~35 ppm (t, JCCF ≈ 25 Hz): Methylene carbons (-C H₂-). |

| ¹⁹F NMR | A single resonance is expected, likely a multiplet, due to coupling with the adjacent methylene protons. |

| FTIR (cm⁻¹) | ~3300 (br): N-H stretch.~2950: C-H stretch.~1670 (s): C=O stretch (Amide I band).~1530 (m): N-H bend (Amide II band).~1100 (s): C-F stretch. |

| Mass Spec (EI) | m/z 135: Molecular ion [M]⁺.m/z 107: Fragment corresponding to the difluorocyclobutylaminyl radical cation [C₄H₆F₂N]⁺.m/z 90: Fragment from loss of the formyl group and a fluorine atom. |

Role in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its application as a versatile building block for more complex molecules, particularly active pharmaceutical ingredients (APIs). The 3,3-difluorocyclobutanamine moiety, readily accessible from the title compound via hydrolysis, is incorporated into drug candidates to enhance their pharmacological profiles.[6][13]

-

Bioisosterism: The gem-difluoro group is a well-established bioisostere for a carbonyl group or a gem-dimethyl group. This substitution can block metabolic oxidation at that position, thereby increasing the half-life of a drug.

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine, which can be critical for optimizing target binding and cell permeability.

-

Conformational Rigidity: The four-membered ring introduces conformational rigidity, which can lock the molecule into a bioactive conformation, leading to improved potency and selectivity.

This building block is utilized in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[6][13]

Conclusion

This compound stands as a synthetically accessible and highly valuable intermediate for the pharmaceutical industry. Its structure, centered on the strategically important 3,3-difluorocyclobutyl motif, provides a gateway to novel chemical entities with potentially superior drug-like properties. This guide has provided a detailed framework for its synthesis, a predictive basis for its analytical characterization, and an explanation of its significance in modern drug discovery. As the demand for metabolically robust and potent therapeutic agents continues to grow, the utility of specialized building blocks like this compound is set to expand, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

PubChem. this compound | C5H7F2NO | CID 86690584.[Link]

- Google Patents.

-

Global Substance Registration System (GSRS). this compound.[Link]

-

Home Sunshine Pharma. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7.[Link]

-

ResearchGate. A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.[Link]

-

Cheméo. Chemical Properties of Formamide (CAS 75-12-7).[Link]

-

MDPI. Formylation of Amines.[Link]

-

Wikipedia. Formamide.[Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]

-

ResearchGate. An efficient method for the N-formylation of amines under catalyst- and additive-free conditions.[Link]

-

PubChem. 3,3-Difluorocyclobutan-1-amine | C4H7F2N | CID 22500951.[Link]

-

PrepChem.com. Preparation of formamide.[Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536).[Link]

-

Revista de Chimie. FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES.[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C5H7F2NO | CID 86690584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1355328-30-1 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 4. 3,3-Difluorocyclobutan-1-amine | C4H7F2N | CID 22500951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 6. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 7. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Formamide - Wikipedia [en.wikipedia.org]

- 11. 1355328-30-1|this compound|BLD Pharm [fr.bldpharm.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Technical Guide to N-(3,3-difluorocyclobutyl)formamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a valuable bioisostere for carbonyls and gem-dimethyl groups, enhancing metabolic stability and binding affinity. This technical guide provides a comprehensive overview of N-(3,3-difluorocyclobutyl)formamide, a key building block leveraging this fluorinated scaffold. We present a detailed examination of its synthesis, predicted spectroscopic characterization, and established applications as a crucial intermediate in the development of next-generation therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmaceutical agents.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a prevalent strategy for optimizing drug-like properties. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has garnered significant attention. It serves as a metabolically stable, non-polar bioisostere for a carbonyl group or a gem-dimethyl group, capable of improving oral bioavailability and reducing off-target effects. This compound represents a versatile synthetic intermediate that combines this valuable scaffold with a reactive formamide handle, paving the way for further molecular elaboration.

Compound Profile: this compound

Nomenclature and Chemical Identifiers

The compound is systematically named This compound according to IUPAC nomenclature.[1] A comprehensive list of its identifiers is provided in the table below for unambiguous reference in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1355328-30-1 | [1][2] |

| Molecular Formula | C5H7F2NO | [1][2][3][4] |

| Molecular Weight | 135.11 g/mol | [1][4] |

| InChI | InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | [1][3] |

| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1C(CC1(F)F)NC=O | [1][3] |

| PubChem CID | 86690584 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and role in drug design.

| Property | Predicted/Computed Value | Source |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| pKa | 14.13 ± 0.40 | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that hinges on the efficient construction of the key intermediate, 3,3-difluorocyclobutanamine. This is followed by a straightforward N-formylation reaction.

Strategic Synthesis Pathway Overview

The overall synthetic strategy involves the preparation of 3,3-difluorocyclobutanecarboxylic acid, its conversion to 3,3-difluorocyclobutanamine, and the final formylation step.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanamine

The conversion of 3,3-difluorocyclobutanecarboxylic acid to the corresponding amine is a critical step. While several methods exist, the Curtius and Hofmann rearrangements are classic and effective choices for this transformation, involving the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[5][6][7][8][9]

Method 1: Curtius Rearrangement

The Curtius rearrangement proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate.[2][6][8][9][10] The isocyanate is then trapped with a nucleophile, such as water or an alcohol, to generate the amine or a carbamate precursor.

-

Step 1: Acyl Azide Formation: To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in an inert solvent like toluene or THF, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 2-3 hours at room temperature. After removal of the solvent under reduced pressure, dissolve the resulting acid chloride in acetone. Add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C and stir for 2 hours.

-

Step 2: Rearrangement and Trapping: The crude acyl azide solution is carefully added to a refluxing solution of tert-butanol to trap the intermediate isocyanate as its Boc-protected derivative.

-

Step 3: Deprotection: The Boc-protected amine is dissolved in a suitable solvent such as methanol or dioxane, and concentrated hydrochloric acid is added. The mixture is stirred at room temperature or gently heated to effect deprotection, yielding 3,3-difluorocyclobutanamine hydrochloride.[11]

Method 2: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine using a halogen and a strong base.[5][7]

-

Step 1: Amide Formation: Convert 3,3-difluorocyclobutanecarboxylic acid to its corresponding primary amide, 3,3-difluorocyclobutanecarboxamide, using standard methods such as activation with a carbodiimide (e.g., EDC) in the presence of ammonia.

-

Step 2: Rearrangement: The amide is treated with a solution of sodium hypobromite (or sodium hypochlorite), typically generated in situ from bromine (or bleach) and sodium hydroxide, in an aqueous medium. The reaction is usually initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature or heated to drive the rearrangement to completion.

-

Step 3: Work-up: After the reaction is complete, the amine product can be extracted into an organic solvent. Acidification with HCl will provide the hydrochloride salt.

Experimental Protocol: N-Formylation to Yield this compound

The N-formylation of 3,3-difluorocyclobutanamine is the final step. A practical and high-yielding method involves the use of formic acid with azeotropic removal of water.[10]

-

Objective: To synthesize this compound from 3,3-difluorocyclobutanamine (or its hydrochloride salt).

-

Materials:

-

3,3-Difluorocyclobutanamine hydrochloride

-

Sodium hydroxide (for free-basing, if starting from the salt)

-

Formic acid (85-98%)

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

If starting with the hydrochloride salt, dissolve it in water and basify with a stoichiometric amount of aqueous sodium hydroxide to a pH > 12. Extract the free amine into a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 3,3-difluorocyclobutanamine.

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 3,3-difluorocyclobutanamine (1.0 eq) and toluene.

-

Add formic acid (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure. The crude this compound is often obtained in high purity. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The following are predicted spectral characteristics based on its structure.

Predicted ¹H and ¹³C NMR Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton, the methine proton on the cyclobutane ring, and the methylene protons.

-

A singlet or a doublet (due to through-space coupling with the N-H proton) for the formyl proton (CHO) is anticipated in the region of δ 8.0-8.5 ppm.

-

A multiplet for the methine proton (CH-N) adjacent to the nitrogen is expected around δ 4.0-4.5 ppm.

-

The methylene protons (CH₂) of the cyclobutane ring will likely appear as complex multiplets in the upfield region, typically between δ 2.5-3.5 ppm, with significant splitting due to geminal and vicinal coupling, as well as coupling to fluorine.

-

The N-H proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.

-

The formyl carbonyl carbon (C=O) is expected to resonate at approximately δ 160-165 ppm.

-

The gem-difluoro substituted carbon (CF₂) will appear as a triplet due to C-F coupling, at a characteristic downfield shift for a fluorinated carbon, likely in the range of δ 115-125 ppm (J_CF ≈ 270-290 Hz).

-

The methine carbon (CH-N) will be found around δ 40-50 ppm.

-

The methylene carbons (CH₂) of the cyclobutane ring are expected to show signals around δ 35-45 ppm, likely as triplets due to coupling with the adjacent CF₂ group.

-

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions for the amide functional group.

-

N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1650 cm⁻¹ is characteristic of the amide carbonyl stretch.

-

N-H Bend (Amide II): A moderate absorption band around 1550-1520 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the 1200-1000 cm⁻¹ region, indicative of the C-F bonds.

Predicted Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 135.05 for the monoisotopic mass).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the formyl group, cleavage of the cyclobutane ring, and loss of HF.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the advantageous properties of the 3,3-difluorocyclobutyl moiety and the synthetic versatility of the formamide group.

The 3,3-Difluorocyclobutyl Moiety as a Bioisostere

As previously mentioned, the 3,3-difluorocyclobutyl group is an effective bioisostere for carbonyls and gem-dimethyl groups. This substitution can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation, preventing the formation of unwanted metabolites and increasing the half-life of a drug.

-

Improved Pharmacokinetics: The replacement of a polar carbonyl group with the more lipophilic difluorocyclobutyl group can modulate cell permeability and oral absorption.

-

Modulation of Binding Affinity: The unique electronic and conformational properties of the fluorinated ring can alter interactions with the target protein, potentially leading to increased potency and selectivity.

Role as a Synthetic Intermediate

This compound is a valuable building block for introducing the 3,3-difluorocyclobutylamino moiety into more complex molecules. The formamide group can be readily hydrolyzed to the primary amine or used in a variety of chemical transformations. This scaffold is particularly relevant in the synthesis of:

-

Kinase Inhibitors: The 3,3-difluorocyclobutanamine precursor is used in the preparation of various kinase inhibitors.[12] The unique conformational constraints and electronic nature of the ring can provide optimal interactions within the ATP-binding pocket of kinases.

-

Antiviral Agents: Substituted cyclobutane rings are present in a number of antiviral compounds. The 3,3-difluorocyclobutanamine moiety has been incorporated into piperazinyl-based antiviral agents.[12][13]

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate that provides access to the valuable 3,3-difluorocyclobutylamino scaffold. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The predictable physicochemical and spectroscopic properties of this compound, combined with the proven benefits of the difluorocyclobutyl moiety in medicinal chemistry, position it as a key building block for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational resource for scientists looking to leverage this promising molecule in their research and development endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Cyclobutanamine, 3,3-difluoro- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. SG188329A1 - Production method of intermediate compound for synthesizing medicament - Google Patents [patents.google.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scispace.com [scispace.com]

- 11. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Synthesis of N-(3,3-difluorocyclobutyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the gem-Difluorocyclobutyl Moiety

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, a bioisostere of carbonyls and other functional groups, has emerged as a particularly valuable motif in drug discovery. N-(3,3-difluorocyclobutyl)formamide serves as a key building block for the synthesis of more complex pharmaceutical agents, making robust and scalable synthetic routes to this intermediate of paramount importance. This guide provides a detailed exploration of the primary synthetic strategies for this compound, focusing on the critical transformations and the rationale behind the selection of starting materials and reagents.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (1), at the amide bond reveals the immediate precursors: 3,3-difluorocyclobutanamine (2) and a suitable formylating agent. The synthesis of the key amine intermediate (2) can be approached from two principal starting materials: 3,3-difluorocyclobutanone (3) via reductive amination, or 3,3-difluorocyclobutanecarboxylic acid (4) through a rearrangement reaction.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 3,3-Difluorocyclobutanamine

Route A: From 3,3-Difluorocyclobutanone via Reductive Amination

The most direct route to 3,3-difluorocyclobutanamine (2) commences with the commercially available 3,3-difluorocyclobutanone (3). Reductive amination is a robust and widely utilized method for the conversion of ketones to amines.[1][2] This one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with an amine source (in this case, ammonia), followed by in-situ reduction to the desired amine.

The choice of reducing agent is critical for the success of this transformation. Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reagent as it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[3][4] Alternative reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd/C) can also be effective.[2]

Caption: Reductive amination of 3,3-difluorocyclobutanone.

Experimental Protocol: Reductive Amination of 3,3-Difluorocyclobutanone

-

To a solution of 3,3-difluorocyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of aqueous HCl (1M) until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with aqueous NaOH (e.g., 2M) to pH > 12 and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,3-difluorocyclobutanamine.

Route B: From 3,3-Difluorocyclobutanecarboxylic Acid via Curtius Rearrangement

An alternative and highly effective pathway utilizes 3,3-difluorocyclobutanecarboxylic acid (4) as the starting material. This acid can be prepared via several reported methods.[3][4][5][6] The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[7] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be subsequently trapped by a nucleophile.

A modern and efficient variation of the Curtius rearrangement employs diphenylphosphoryl azide (DPPA) in a one-pot procedure.[7][8][9] This method avoids the isolation of the potentially hazardous acyl azide intermediate. The carboxylic acid is reacted with DPPA in the presence of a base (e.g., triethylamine) to form a mixed anhydride in situ, which then converts to the acyl azide. Thermal rearrangement generates the isocyanate, which can be trapped with an alcohol (e.g., tert-butanol) to yield a stable carbamate (e.g., a Boc-protected amine). Subsequent deprotection affords the desired primary amine.

Caption: Curtius rearrangement of 3,3-difluorocyclobutanecarboxylic acid.

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride is then treated with sodium azide to form the acyl azide, which can be subjected to the Curtius rearrangement.

Experimental Protocol: DPPA-Mediated Curtius Rearrangement

-

To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the stirred solution at room temperature.

-

After stirring for 30 minutes, add tert-butanol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring for the evolution of nitrogen gas to cease.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the Boc-protected 3,3-difluorocyclobutanamine.

-

Dissolve the purified carbamate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid or a solution of HCl in dioxane.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure and treat with a base (e.g., aqueous NaOH) and extract to obtain the free amine, or isolate the hydrochloride salt.

Final Step: Formylation of 3,3-Difluorocyclobutanamine

The final step in the synthesis of this compound (1) is the formylation of 3,3-difluorocyclobutanamine (2). Several efficient methods are available for this transformation.

Method 1: Formylation with Formic Acid

Direct treatment of the amine with formic acid is a straightforward and environmentally benign method.[1] The reaction is typically performed by heating the amine with a slight excess of formic acid, often in a solvent such as toluene with a Dean-Stark trap to remove the water formed during the reaction.

Method 2: Formylation with Acetic Formic Anhydride

A highly efficient and rapid method involves the use of acetic formic anhydride (AFA), which can be generated in situ from formic acid and acetic anhydride.[1][7][8][9] This reagent is highly reactive and allows for formylation to occur at low temperatures, often providing near-quantitative yields in a short amount of time.[8]

Method 3: Formylation with Formate Esters

Formate esters, such as methyl formate or ethyl formate, can also serve as effective formylating agents.[11][12][13] These reactions may require a catalyst, such as a base, and are often performed at room temperature or with gentle heating.

Caption: Formylation of 3,3-difluorocyclobutanamine.

Experimental Protocol: Formylation using Acetic Formic Anhydride

-

In a flame-dried flask under an inert atmosphere, prepare acetic formic anhydride by slowly adding formic acid (1.0 eq) to acetic anhydride (1.1 eq) at -20 °C. Stir for 20 minutes.

-

In a separate flask, dissolve 3,3-difluorocyclobutanamine (1.0 eq) in anhydrous THF and cool to -20 °C.

-

Slowly add the pre-formed acetic formic anhydride solution to the amine solution.

-

Monitor the reaction by TLC; it is typically complete within 15-30 minutes.

-

Quench the reaction by carefully adding it to an ice-cold saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound.

Comparative Summary of Synthetic Routes

| Route | Starting Material | Key Transformation | Key Reagents | Advantages | Considerations |

| A | 3,3-Difluorocyclobutanone | Reductive Amination | NH₃, NaBH₃CN or H₂/Pd/C | Direct, one-pot conversion | Use of cyanide reagents may require special handling. |

| B | 3,3-Difluorocyclobutanecarboxylic Acid | Curtius Rearrangement | DPPA, t-BuOH; or SOCl₂, NaN₃ | High yielding, avoids direct handling of acyl azides with DPPA | Multi-step process, requires synthesis of the carboxylic acid. |

Conclusion

The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, scalability requirements, and safety considerations. The reductive amination of 3,3-difluorocyclobutanone offers a more direct approach, while the Curtius rearrangement of 3,3-difluorocyclobutanecarboxylic acid provides a robust alternative. Both pathways culminate in a straightforward formylation step to yield the desired product, a valuable building block for the advancement of pharmaceutical research and development.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

-

Dalpozzo, R. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 20(8), 14434–14464. [Link]

-

Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac Group. [Link]

- Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. John Wiley & Sons, Inc.

- Google Patents. (2016).

-

Filo. (2025). Predict product A of the following conversion. Discuss the mechanism of this reaction. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 27). Methyl formate. [Link]

- Science of Synthesis. (2005). 1,3-Dicarbonyl compounds, β-oxoaldehydes. Thieme.

-

Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2025, March 5). 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 6. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. almacgroup.com [almacgroup.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. askfilo.com [askfilo.com]

- 12. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 13. scispace.com [scispace.com]

The Strategic Role of N-(3,3-difluorocyclobutyl)formamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for sterically demanding groups like tert-butyl. This in-depth technical guide explores the synthesis, properties, and pivotal role of a key building block, N-(3,3-difluorocyclobutyl)formamide, in the development of novel therapeutics. We will delve into the rationale for its use, provide detailed synthetic protocols, and examine its application in the design of next-generation drug candidates, with a particular focus on its emerging role in the synthesis of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists.

Introduction: The Flourishing Impact of Fluorine in Drug Design

The introduction of fluorine into small molecules can profoundly influence their biological activity. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow medicinal chemists to fine-tune key drug attributes including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, offers a lipophilic alternative to a carbonyl group and can act as a bioisostere for other functional groups, enhancing a compound's drug-like properties.

The 3,3-difluorocyclobutyl moiety has garnered significant attention as a bioisosteric replacement for the tert-butyl group. This substitution can lead to improved solubility, reduced metabolic liability, and altered basicity of adjacent amines, all of which are critical parameters in drug development. This guide focuses on this compound, a versatile intermediate that provides a direct entry point for incorporating the valuable 3,3-difluorocyclobutyl group into a wide range of molecular scaffolds.

Physicochemical Properties and Strategic Advantages of the 3,3-Difluorocyclobutyl Moiety

The 3,3-difluorocyclobutyl group offers a unique combination of steric bulk and electronic properties that make it an attractive substituent in drug design.

| Property | Comparison | Implication in Drug Design |

| Lipophilicity (logP) | The 3,3-difluorocyclobutyl group is generally more lipophilic than a hydroxyl or carbonyl group but can be less lipophilic than a tert-butyl group, depending on the molecular context. | Allows for fine-tuning of a molecule's overall lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties. |

| Metabolic Stability | The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism. | Can block metabolic hotspots on a molecule, leading to increased half-life and improved pharmacokinetic profiles. |

| pKa Modulation | The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups, such as amines. | Can reduce unwanted off-target interactions with ion channels (e.g., hERG) and improve oral bioavailability by modulating the ionization state at physiological pH. |

| Conformational Rigidity | The cyclobutyl ring imposes a degree of conformational constraint on the molecule. | Can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for the target protein. |

Synthesis of this compound: A Gateway Intermediate

The synthesis of this compound is a critical step in its utilization as a building block. The process typically begins with the synthesis of its precursor, 3,3-difluorocyclobutanamine.

Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

A common route to 3,3-difluorocyclobutanamine hydrochloride starts from 3-oxocyclobutanecarboxylic acid. The process involves fluorination of a methyl ester derivative, followed by a rearrangement reaction.[1] A key final step is the deprotection of a carbamate-protected intermediate.[2][3]

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride [2][3]

-

Step 1: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate.

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is subjected to a hydrogen atmosphere (1 atm).

-

The mixture is stirred overnight at room temperature.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth and the pad is washed with methanol.

-

-

Step 2: Salt Formation.

-

Concentrated hydrochloric acid (2 mL) is added to the filtrate.

-

The solvent is evaporated under vacuum to yield 3,3-difluorocyclobutanamine hydrochloride.

-

Formylation of 3,3-Difluorocyclobutanamine

The final step to obtain this compound involves the formylation of the corresponding amine. This can be achieved using various formylating agents. A general method involves the reaction of the amine with formic acid or a formic acid equivalent.

Experimental Protocol: General N-Formylation

-

Method A: Using Formic Acid.

-

3,3-Difluorocyclobutanamine hydrochloride is neutralized to the free amine.

-

The free amine is then reacted with formic acid, often in the presence of a coupling agent or under conditions that drive the removal of water.

-

-

Method B: Using other Formylating Agents.

-

Alternatively, reagents such as ethyl formate or a mixed anhydride of formic acid can be used to effect the formylation under milder conditions.

-

Application in Medicinal Chemistry: A Case Study in GLP-1R Agonists

A compelling application of the 3,3-difluorocyclobutyl moiety is in the development of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[3] The peptide-based GLP-1R agonists have demonstrated significant therapeutic benefits, but their injectable administration limits patient compliance.[4] The development of orally bioavailable small-molecule agonists is therefore a major goal in the field.

A recent study disclosed a new class of difluorocyclobutyl derivatives as potent GLP-1R agonists with reduced potential for hERG inhibition, a common liability for small molecule drugs.[3] While the study does not explicitly name this compound as a starting material, the structures of the final compounds strongly suggest its use as a key intermediate in the construction of the core scaffold. The formamide can be utilized in cyclization reactions to form heterocyclic systems present in these agonists.

For instance, the synthesis of related pyrrolo[2,1-f][2][3][5]triazine-based antiviral agents involves the cyclization of an N-aminopyrrole derivative with formamide at elevated temperatures.[6] This highlights a plausible synthetic route where this compound or its precursor amine could be incorporated to generate novel GLP-1R agonists.

The rationale for incorporating the 3,3-difluorocyclobutyl group in these GLP-1R agonists is multifaceted:

-

hERG Inhibition Mitigation: The electron-withdrawing nature of the difluoro group can reduce the basicity of a nearby nitrogen atom, which is often a key contributor to hERG channel binding.

-

Improved Pharmacokinetics: The metabolic stability of the difluorocyclobutyl moiety can lead to a longer half-life and improved oral bioavailability.

-

Enhanced Potency: The rigid, three-dimensional structure of the cyclobutyl ring can help to orient the molecule optimally within the GLP-1R binding pocket, leading to high potency. A lead compound from the aforementioned study demonstrated an EC50 of 0.048 nM.[3]

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic use allows for the introduction of the 3,3-difluorocyclobutyl group, a moiety that can confer significant advantages in terms of metabolic stability, pKa modulation, and conformational rigidity. The emerging application of this building block in the synthesis of potent and orally bioavailable GLP-1R agonists underscores its potential to contribute to the development of next-generation therapeutics for metabolic diseases. As the demand for drug candidates with optimized ADME properties continues to grow, the role of specialized fluorinated intermediates like this compound is set to expand, providing medicinal chemists with a powerful tool to address the challenges of modern drug discovery.

References

-

Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthesis method thereof. CN112279785A.

-

PubChem. This compound. Available from: [Link]

-

Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][5]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

- Google Patents. Preparation method of N-formamide compound. CN102942500A.

-

PrepChem.com. Preparation of formamide. Available from: [Link]

-

ChemistryViews. (2024). An Efficient Path to N-Difluoromethyl Amides and Related Compounds. Available from: [Link]

-

Tanasă, F., et al. (2011). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Cellulose Chemistry and Technology. Available from: [Link]

-

Ali, M. A., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available from: [Link]

- Google Patents. Method for Preparing Formamide Compounds. US20140018576A1.

-

Zivkovic, F. G., et al. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available from: [Link]

-

Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Veeprho. Available from: [Link]

-

Blyumin, M. (2025). GLP-1 Receptor Agonists: The Truth Behind the Trend. Stanford Health Library. Available from: [Link]

-

Maslehat, S., et al. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Biosciences Biotechnology Research Asia. Available from: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

Visualizations

Logical Flow of this compound in Drug Discovery

Caption: Logical workflow from the rationale for using the 3,3-difluorocyclobutyl moiety to its synthesis and application.

Experimental Workflow for Synthesis

Sources

- 1. This compound | C5H7F2NO | CID 86690584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US10597384B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid - Google Patents [patents.google.com]

Whitepaper: A Multi-Pronged Strategy for the Deconvolution of N-(3,3-difluorocyclobutyl)formamide's Biological Targets

Abstract

The identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology. It transforms a bioactive "hit" from a phenotypic screen into a tool for understanding biological pathways and a lead for rational drug design. This guide outlines a comprehensive, integrated strategy for elucidating the potential biological targets of N-(3,3-difluorocyclobutyl)formamide, a novel chemical entity with uncharacterized biological activity. By synergistically combining computational prediction, state-of-the-art chemical proteomics, and label-free validation techniques, this workflow provides a robust framework for moving from a compound of interest to a validated mechanism of action. We will detail the causal logic behind each experimental phase, provide actionable protocols, and emphasize the self-validating nature of an orthogonal, multi-technology approach.

Introduction: The Challenge of a Novel Scaffold

This compound (PubChem CID: 86690584) is a small molecule featuring a difluorinated cyclobutyl ring, a motif of increasing interest in medicinal chemistry for its ability to modulate physicochemical properties such as metabolic stability and membrane permeability.[1][2] While its structure is defined, its biological interactome remains unknown. The journey to uncover its molecular targets is a classic challenge in "target deconvolution," a critical process in both phenotypic drug discovery and in understanding the off-target effects of established drugs.[3][4][5]

A successful target identification campaign must be more than a single experiment; it must be a logical, multi-phased investigation designed to generate high-confidence hypotheses and then rigorously validate them. This guide presents such a strategy, using this compound as our central case study.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Expert Rationale: Before committing to resource-intensive wet-lab experiments, we leverage computational methods to scan the entire known proteome for potential binding partners.[6] This is a cost-effective and rapid approach to generate an initial, prioritized list of candidate targets, which will guide the design of subsequent biological assays. These methods use the 2D and 3D structure of our molecule to predict interactions based on ligand shape, pharmacophore features, and similarity to known bioactive compounds.[7][8]

Methodology: A Triad of Computational Approaches

-

Reverse Pharmacophore Screening: We first generate a 3D pharmacophore model of this compound, identifying key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to screen databases of protein structures (like the PDB) to find binding pockets that are sterically and chemically complementary.

-

Structure-Based Reverse Docking: The 3D conformer of our molecule is computationally docked against a library of protein binding sites. Algorithms calculate a binding affinity score for each protein-ligand pair, allowing us to rank potential targets.[7]

Workflow for In Silico Target Prediction

Caption: In Silico Target Hypothesis Generation Workflow.

Data Presentation: Hypothetical In Silico Screening Results

| Predicted Target | Protein Class | Prediction Method | Confidence Score | Potential Relevance |

| MAPK14 (p38α) | Kinase | Reverse Docking, AI | High | Inflammation, Cancer |

| HSP90AA1 | Chaperone | Pharmacophore, AI | Medium | Cancer, Proteostasis |

| FAAH | Hydrolase | Structure Similarity | Medium | Pain, Neuroscience |

| BRD4 | Bromodomain | Reverse Docking | Low | Epigenetics, Cancer |

Phase 2: Experimental Target Identification via Affinity-Based Chemical Proteomics

Expert Rationale: While computational methods provide hypotheses, direct experimental evidence is required to identify physical binding partners in a biological context. Chemical proteomics is a powerful technique to achieve this.[11][12] The core principle is to use a modified version of our small molecule as a "bait" to capture its interacting proteins ("prey") from a complex mixture like a cell lysate.[13][14] Mass spectrometry is then used to identify the captured proteins.

Methodology: Affinity Purification-Mass Spectrometry (AP-MS) The AP-MS workflow involves synthesizing an affinity probe, incubating it with a proteome source, enriching the probe-protein complexes, and identifying the bound proteins.[15][16]

Experimental Protocol: AP-MS for this compound

-

Probe Synthesis:

-

Strategic Design: A linker (e.g., polyethylene glycol) terminating in a biotin tag is covalently attached to the this compound molecule. Causality: The attachment point must be carefully chosen to minimize perturbation of the original molecule's structure and potential binding interfaces. For this molecule, derivatizing the formamide nitrogen or creating a C-H activation point on the cyclobutyl ring away from the fluorine atoms are potential strategies.

-

Control Synthesis: A "negative control" probe, perhaps with a scrambled or inactive analogue of the core scaffold, is also synthesized to help distinguish specific binders from non-specific background proteins.

-

-